molecular formula C35H38O10 B1668278 Capoamycin CAS No. 97937-29-6

Capoamycin

Cat. No. B1668278
CAS RN: 97937-29-6
M. Wt: 618.7 g/mol
InChI Key: MCNOFFKXBMHLAD-AVBRQSIPSA-N
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Description

Capoamycin is an insotatracine antibiotic. It has been investigated for anti tumor properties.

Scientific Research Applications

Antibiotic and Antitumor Activities

Capoamycin-type antibiotics, isolated from marine Streptomyces fradiae, have shown significant antimicrobial and antitumor activities. Fradimycin B, in particular, demonstrates potent effects in arresting cell cycle and inducing apoptosis in tumor cells, including colon cancer and glioma cells (Xin et al., 2012).

Inhibition of Gram-Positive Bacteria and Yeasts

Capoamycin has been found to inhibit the growth of Gram-positive bacteria, yeasts, and fungi. It also induces differentiation in mouse myeloid leukemia cells and prolongs survival in mice with Ehrlich ascites carcinoma (Hayakawa et al., 1987).

Molecular Basis for Antituberculosis Activity

Studies on the molecular basis of capoamycin's action against Mycobacterium tuberculosis highlight its influence on information pathways, cell wall, cell processes, and metabolism. The study identifies specific molecular targets and potential new targets for the drug, including genes affecting cell division and respiration (Fu & Shinnick, 2007).

Resistance Mechanisms in Tuberculosis

Research on capreomycin resistance in Mycobacterium tuberculosis reveals that mutations in the tlyA gene confer resistance. This finding is significant for understanding the drug's efficacy in treating multidrug-resistant tuberculosis (Maus, Plikaytis, & Shinnick, 2005).

Cross-Resistance Patterns

Another study elaborates on cross-resistance to capreomycin and other drugs like kanamycin and amikacin in M. tuberculosis. It identifies specific rrs mutations and their associated cross-resistance patterns, which is crucial for selecting effective treatment regimens (Maus, Plikaytis, & Shinnick, 2005).

Inhaled Capreomycin for Tuberculosis Treatment

A study on inhaled porous capreomycin sulfate particles demonstrates their potential in improving drug bioavailability and reducing the bacillary load in tuberculosis. This method could simplify drug delivery and minimize adverse effects (Garcia-Contreras et al., 2007).

properties

CAS RN

97937-29-6

Product Name

Capoamycin

Molecular Formula

C35H38O10

Molecular Weight

618.7 g/mol

IUPAC Name

[6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C35H38O10/c1-4-5-6-7-8-9-10-11-27(38)45-33-20(3)44-25(17-24(33)36)21-12-13-22-28(30(21)39)31(40)23-14-15-34(42)18-19(2)16-26(37)35(34,43)29(23)32(22)41/h8-16,20,24-25,33,36,39,42-43H,4-7,17-18H2,1-3H3/b9-8+,11-10+

InChI Key

MCNOFFKXBMHLAD-AVBRQSIPSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C

SMILES

CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Capoamycin;  AC 54;  AC54;  AC-54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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